[3-Ethyl-2-(oxiran-2-ylmethoxy)phenyl]methanol
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Overview
Description
[3-Ethyl-2-(oxiran-2-ylmethoxy)phenyl]methanol is an organic compound with the molecular formula C12H16O3 It features an oxirane (epoxide) ring and a phenyl group substituted with an ethyl group and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-Ethyl-2-(oxiran-2-ylmethoxy)phenyl]methanol typically involves the following steps:
Etherification: The phenolic hydroxyl group can be etherified using an appropriate alkylating agent, such as ethyl bromide, under basic conditions.
Reduction: The final step involves the reduction of the intermediate compound to introduce the methanol group, which can be achieved using reducing agents like sodium borohydride (NaBH4).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can further modify the oxirane ring or the phenyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogens, nitro groups, or other electrophiles on the phenyl ring.
Scientific Research Applications
[3-Ethyl-2-(oxiran-2-ylmethoxy)phenyl]methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of [3-Ethyl-2-(oxiran-2-ylmethoxy)phenyl]methanol involves its interaction with various molecular targets:
Molecular Targets: The oxirane ring can interact with nucleophiles, leading to the formation of covalent bonds with biological macromolecules.
Pathways Involved: The compound can modulate various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
[2-(Oxiran-2-ylmethoxy)phenyl]methanol: Lacks the ethyl group, leading to different chemical and biological properties.
[3-Ethyl-2-(methoxymethoxy)phenyl]methanol: Contains a methoxymethoxy group instead of the oxirane ring, affecting its reactivity and applications.
Uniqueness:
- The presence of both the oxirane ring and the ethyl group in [3-Ethyl-2-(oxiran-2-ylmethoxy)phenyl]methanol imparts unique chemical reactivity and potential biological activities, distinguishing it from similar compounds.
Properties
IUPAC Name |
[3-ethyl-2-(oxiran-2-ylmethoxy)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-9-4-3-5-10(6-13)12(9)15-8-11-7-14-11/h3-5,11,13H,2,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZISBPBKVCZZCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CO)OCC2CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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